Structural Novelty vs. Prior Art Sigma-2 Receptor Ligands
The compound incorporates a unique combination of a 2,5-difluorophenyl sulfonyl group and a 2,6-dimethylpyrimidine ether linker, a structural motif not exemplified in earlier major patent filings covering aryl sulfonyl piperidine sigma-2 ligands, such as US20210363145A1 [1]. The closest structurally disclosed analogs in patent literature frequently utilize mono-fluorinated or chloro-substituted phenyl sulfonyl groups, or unsubstituted pyrimidine cores. This structural divergence suggests a deliberate design strategy aimed at optimizing a distinct binding pocket interaction or physicochemical profile, providing a novel chemical starting point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Chemical Structure (Substitution Pattern) |
|---|---|
| Target Compound Data | 2,5-difluorophenyl sulfonyl + 2,6-dimethylpyrimidine ether |
| Comparator Or Baseline | Exemplified compounds in US20210363145A1 and US20250387403A1 featuring mono-halogenated phenyl sulfonyl groups and/or unsubstituted pyrimidine ethers |
| Quantified Difference | Qualitative structural difference; no cross-screened data available for direct quantitative comparison. |
| Conditions | Patent structural analysis |
Why This Matters
For procurement, this structural novelty offers a new vector for SAR studies, allowing researchers to explore chemical space not yet saturated by existing patent claims.
- [1] Board of Regents, The University of Texas System. Novel modulators of the sigma-2 receptor and their method of use. US Patent Application US20210363145A1, January 21, 2021. View Source
